PGMI-004A is a novel small molecule inhibitor specifically designed to target Phosphoglycerate Mutase 1 (PGAM1) [, , ]. PGAM1 is a glycolytic enzyme often found upregulated in various cancers, including lung cancer []. This upregulation is linked to the loss of the tumor suppressor protein TP53 [, ]. PGMI-004A acts by binding to and inhibiting the activity of PGAM1, disrupting cancer cell metabolism and potentially halting tumor growth [, , ].
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with significant relevance in medicinal chemistry and organic synthesis. It is classified as an anthracene derivative, specifically a sulfonamide, which incorporates both hydroxyl and trifluoromethyl functional groups. This compound has garnered attention due to its potential applications in drug development and as a biochemical probe.
This compound falls under the category of organic compounds, specifically within the subcategories of:
The synthesis of 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide typically involves several steps that may include:
The synthesis requires careful control of reaction conditions including temperature, solvents, and catalysts to ensure high yields and purity. The final product is typically purified through recrystallization or chromatography.
The molecular formula of 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide is , with a molecular weight of 463.39 g/mol .
The compound’s structure can be represented using various notations:
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
While specific mechanisms related to biological activity are still under investigation, compounds like 3,4-dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide are believed to interact with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that similar compounds can modulate pathways involving reactive oxygen species and may play roles in cancer cell metabolism by influencing glycolytic intermediates .
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)phenyl)-9,10-dihydroanthracene-2-sulfonamide has potential applications in:
Anthraquinone derivatives are systematically classified by substitution patterns on the central quinonoid core. The subject compound belongs to the 9,10-dihydroanthracene-2-sulfonamide subclass, distinguished by:
Table 1: Structural Features of Key Anthraquinone Sulfonamides
Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Ring Systems | |
---|---|---|---|---|---|
3,4-Dihydroxy-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | 9,10-Dioxoanthracene | 3,4-diOH; 4-OCH₃-phenylsulfonamide | 425.41 | 4 | [3] |
PGMI-004A (Subject Compound) | 9,10-Dioxoanthracene | 3,4-diOH; 4-CF₃-phenylsulfonamide | 463.38 | 4 | [4] [5] |
3,4-Dihydroxy-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide | 9,10-Dioxoanthracene | 3,4-diOH; unsubstituted phenylsulfonamide | 395.39 | 4 | [2] |
Rotational flexibility is constrained (only 3 rotatable bonds) due to the fused ring system, promoting rigid binding to biological targets [2]. The compound’s extended π-conjugation generates distinctive UV-Vis absorption profiles useful for analytical detection.
Sulfonamide groups (–SO₂NH–) serve as critical pharmacophores due to their:
Table 2: Therapeutic Applications of Sulfonamide-Containing Drugs
Drug/Compound | Primary Target | Clinical Indication | Key Sulfonamide Interaction | |
---|---|---|---|---|
PGMI-004A | Phosphoglycerate mutase 1 | Cancer metabolism inhibition | H-bonding with His11 and Arg116 in PGAM1 active site | [5] |
Sulfamethoxazole | Dihydropteroate synthase | Antibacterial | Competitive displacement of p-aminobenzoic acid | |
Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Hydrophobic contact with COX-2 specificity pocket |
In PGMI-004A, the sulfonamide bridges the anthraquinone system and the 4-(trifluoromethyl)phenyl group, positioning both pharmacophores optimally for simultaneous hydrophobic and polar interactions within PGAM1’s binding cleft. This configuration results in potent enzymatic inhibition (IC50 = 13.1 µM; Ki = 3.91 µM) [5].
The trifluoromethyl (–CF3) group profoundly influences molecular properties through:
Table 3: Impact of Trifluoromethyl Substitution on Pharmacological Properties
Property | CF₃-Substituted Analogs | Non-CF₃ Analogs | Biological Consequence | |
---|---|---|---|---|
Lipophilicity (log P) | 4.33 | 3.12 (4-CH₃ analog) | Enhanced cellular permeability | [2] [3] |
Metabolic Stability | t1/2 > 120 min | t1/2 ~45 min | Sustained target engagement in cancer cells | [5] |
Target Affinity | Ki = 3.91 µM | Ki > 20 µM | Improved PGAM1 inhibition potency | [5] |
In PGMI-004A, the –CF3 group enhances binding to hydrophobic subpockets in PGAM1, contributing to a 5-fold potency increase over methoxy-substituted analogs. This modification shifts cancer cell metabolism by reducing 2-phosphoglycerate (2-PG) and elevating 3-phosphoglycerate (3-PG) levels, suppressing biosynthesis and proliferation in leukemia cells [5] [7]. The group’s steric bulk also contributes to a 121 Ų polar surface area, balancing membrane permeability and aqueous solubility [2].